molecular formula C6H6N4 B12822431 Imidazo[1,2-b]pyridazin-2-amine

Imidazo[1,2-b]pyridazin-2-amine

Cat. No.: B12822431
M. Wt: 134.14 g/mol
InChI Key: LOSRZQIJNFOKIA-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[1,2-b]pyridazin-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This two-step one-pot synthesis provides a convenient and efficient approach to obtaining the desired compound in moderate to high yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-b]pyridazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the this compound ring system.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazin-2-one, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

Imidazo[1,2-b]pyridazin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as inhibitors of the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and proliferation . By inhibiting mTOR, these compounds can effectively reduce the proliferation of cancer cells.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

imidazo[1,2-b]pyridazin-2-amine

InChI

InChI=1S/C6H6N4/c7-5-4-10-6(9-5)2-1-3-8-10/h1-4H,7H2

InChI Key

LOSRZQIJNFOKIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2N=C1)N

Origin of Product

United States

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